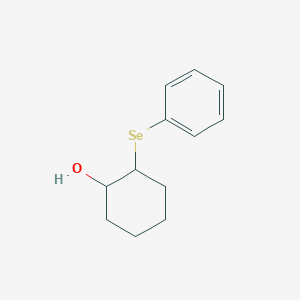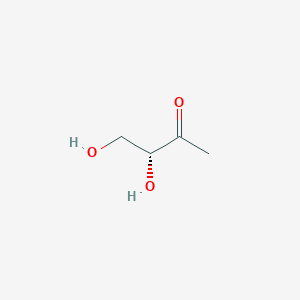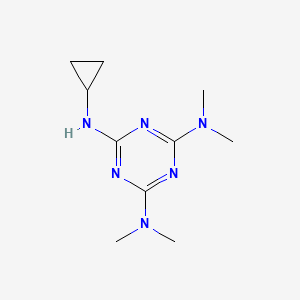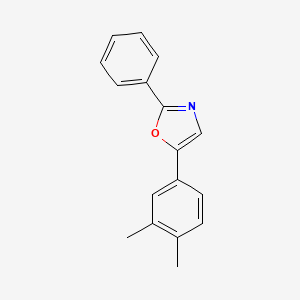![molecular formula C13H25N3 B14464726 3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile CAS No. 66651-24-9](/img/structure/B14464726.png)
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile is a chemical compound that features a piperidine ring substituted with five methyl groups and an amino group attached to a propanenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a suitable nitrile compound. One common method involves the nucleophilic substitution of a halogenated propanenitrile with 1,2,2,6,6-pentamethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, while in materials science, it may act as a catalyst or stabilizer.
類似化合物との比較
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A structurally similar compound used in various chemical reactions and as a precursor in organic synthesis.
2,2,6,6-Tetramethylpiperidine: Another related compound with similar applications in chemistry and industry.
Uniqueness
3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
特性
CAS番号 |
66651-24-9 |
|---|---|
分子式 |
C13H25N3 |
分子量 |
223.36 g/mol |
IUPAC名 |
3-[(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C13H25N3/c1-12(2)9-11(15-8-6-7-14)10-13(3,4)16(12)5/h11,15H,6,8-10H2,1-5H3 |
InChIキー |
QRZKUNOQXVQUTH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1C)(C)C)NCCC#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)




![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)


![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)



